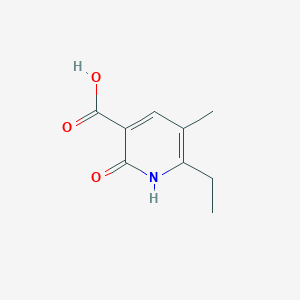

6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Description

6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a substituted dihydropyridine derivative featuring a carboxylic acid group at position 3, a ketone group at position 2, and alkyl substituents (ethyl at position 6 and methyl at position 5). Key properties include:

Propriétés

IUPAC Name |

6-ethyl-5-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-7-5(2)4-6(9(12)13)8(11)10-7/h4H,3H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELKJKSNDLVFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-68-8 | |

| Record name | 6-ethyl-2-hydroxy-5-methyl-3-pyridinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyridine ring and carboxylic acid group make it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its structural similarity to other biologically active pyridine derivatives makes it a candidate for drug design and development.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mécanisme D'action

The mechanism by which 6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and its analogs:

Corrosion Inhibition Potential

DODHPCA () demonstrates mixed-type inhibition in acetic acid, with efficiency dependent on concentration and adherence to the Langmuir adsorption model. The target compound shares the carboxylic acid and ketone moieties critical for adsorption but differs in alkyl substituents. Key differences include:

- Hydrophobicity : The ethyl group may enhance surface coverage but reduce solubility in aqueous acidic media.

- Electronic Effects : Ethyl’s electron-donating nature could weaken the molecule’s adsorption strength compared to DODHPCA’s methyl groups .

Activité Biologique

6-Ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS Number: 889939-68-8) is a bioactive compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- Structure : The compound features a pyridine ring with a carboxylic acid group and a carbonyl group, contributing to its reactivity and biological properties.

Biological Activities

The biological activities of this compound have been studied in various contexts:

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), Caco-2 (colon cancer), and others.

- Mechanism of Action : The compound may inhibit specific cellular pathways involved in tumor growth and proliferation.

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

- COX Inhibition : IC50 values indicate effective suppression of COX activity, similar to established anti-inflammatory drugs like celecoxib.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 6-Ethyl-5-methyl-2-oxo-pyridine | COX-1 | 0.04 ± 0.01 |

| 6-Ethyl-5-methyl-2-oxo-pyridine | COX-2 | 0.04 ± 0.02 |

Study 1: Anticancer Activity

A study published in PubMed Central investigated the effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds similar to 6-Ethyl-5-methyl-2-oxo-pyridine showed selective cytotoxicity against certain tumor cells, with IC50 values ranging from low micromolar concentrations .

Study 2: Anti-inflammatory Properties

Another research article focused on the synthesis of pyridine derivatives and their anti-inflammatory activity. The study found that compounds with structural similarities to 6-Ethyl-5-methyl-2-oxo-pyridine effectively inhibited COX enzymes and demonstrated significant anti-inflammatory effects in animal models .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound:

- Substituents : Variations in the ethyl and methyl groups can significantly alter the compound's biological activity.

- Functional Groups : The presence of carboxylic acid and carbonyl groups enhances interaction with biological targets.

Q & A

Q. What are the established synthetic methodologies for synthesizing 6-ethyl-5-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid?

A common approach involves cyclocondensation reactions using substituted pyridine precursors. For example, analogous compounds like ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (C₉H₁₁NO₃) are synthesized via refluxing intermediates in solvents like ethanol or p-xylene, followed by recrystallization . Modifications to the substituents (e.g., ethyl or methyl groups) can be achieved through alkylation or acylation steps, as demonstrated in the synthesis of related dihydropyridine derivatives . Key steps include optimizing reaction time, temperature, and catalysts (e.g., DCC for coupling reactions) to improve yield .

Q. How is structural characterization performed for this compound?

Characterization typically employs:

- NMR spectroscopy : To confirm substituent positions and hydrogen environments.

- Mass spectrometry : For molecular weight verification (e.g., C₁₀H₁₃NO₃ derivatives show distinct fragmentation patterns) .

- X-ray crystallography : Used for resolving crystal structures of analogous compounds, such as ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate .

- Infrared spectroscopy : To identify functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Stability studies on related dihydropyridines indicate sensitivity to moisture and light, necessitating desiccants and amber glassware . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) is recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency in dihydropyridine synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in the synthesis of ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (85% yield in DMF vs. 60% in ethanol) .

- Stepwise purification : Column chromatography or recrystallization removes byproducts like unreacted esters or hydrolyzed acids .

Q. What toxicological risks are associated with this compound, and how should they be mitigated?

- Carcinogenicity : IARC classifies structurally similar pyridine derivatives as Group 2B (possible human carcinogens) at concentrations ≥0.1% .

- Handling protocols : Use NIOSH-approved respirators, nitrile gloves, and fume hoods to minimize inhalation or dermal exposure .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental release .

Q. How can contradictions in reported biological activities be resolved?

For example, conflicting hypoglycemic activity data for dihydropyridine analogs can be addressed by:

- Standardized assays : Compare IC₅₀ values across consistent in vitro models (e.g., α-glucosidase inhibition).

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate pharmacophores .

- Metabolic stability testing : Assess hepatic microsomal degradation to clarify discrepancies between in vitro and in vivo results .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize ester hydrolysis .

- Analytical validation : Use HPLC-PDA (e.g., C18 column, 220 nm detection) to quantify purity and degradation products .

- Biological assays : Include positive controls (e.g., metformin for hypoglycemic studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.